molecular formula C6H12O3 B1373181 3-Methoxyoxan-4-ol CAS No. 1247744-41-7

3-Methoxyoxan-4-ol

Cat. No. B1373181
M. Wt: 132.16 g/mol
InChI Key: KOUUNQQSIGKNIA-UHFFFAOYSA-N
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Description

3-Methoxyoxan-4-ol is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also referred to as isophthalaldehyde dimethyl acetal.


Molecular Structure Analysis

The IUPAC name for 3-Methoxyoxan-4-ol is 1,5-anhydro-2-deoxy-4-O-methylpentitol . The InChI code for this compound is 1S/C6H12O3/c1-8-6-4-9-3-2-5 (6)7/h5-7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

3-Methoxyoxan-4-ol is a liquid at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

  • Chemical Properties and Interactions : 3-Methoxyoxan-4-ol, as a component of methoxyphenols, has been studied for its strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. Research by Varfolomeev et al. (2010) on methoxyphenols, including 3-methoxyphenols, provides insights into their thermodynamic properties and the effects of substituent positioning on hydrogen bond strength (Varfolomeev et al., 2010).

  • Pharmacological Relevance : In the realm of pharmacology, 3-Methoxyoxan-4-ol-related compounds have been synthesized and studied for their potential cardioselectivity and binding properties. A study by Rzeszotarski et al. (1983) investigated a series of compounds with 3-methoxy groups and their binding characteristics in relation to cardioselectivity (Rzeszotarski et al., 1983).

  • Analytical Methodologies : Barberousse et al. (2008) provided an overview of analytical methods developed for the quantification of ferulic acid and its oligomers, including compounds related to 3-methoxyoxan-4-ol. These methods are crucial for applications in food industry and health markets (Barberousse et al., 2008).

  • Synthesis in Nucleic Acid Research : Mishra and Misra (1986) explored the use of 3-Methoxyoxan-4-ol derivatives for the protection of exocyclic amino groups in nucleosides, highlighting its role in the synthesis of oligodeoxyribonucleotide (Mishra & Misra, 1986).

  • Applications in Organic Chemistry : Gabriele et al. (2000) researched the palladium-catalyzed synthesis of compounds involving 3-Methoxyoxan-4-ol derivatives. This study highlights its role in facilitating reactions in organic synthesis (Gabriele et al., 2000).

  • Biological and Antioxidant Properties : Silva and Batista (2017) discussed the antioxidant properties of ferulic acid, a compound related to 3-Methoxyoxan-4-ol, and its potential health benefits in combating oxidative stress-related disorders (Silva & Batista, 2017).

  • Phototriggers in Neurochemistry : Conrad et al. (2000) investigated the effects of introducing 3-methoxy substituents on photoremovable protecting groups, which have significant implications in the study of neurochemistry and drug delivery (Conrad et al., 2000).

Safety And Hazards

The safety information available indicates that 3-Methoxyoxan-4-ol has the following hazard statements: H227, H315, H319, H335 . This suggests that it is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxyoxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-6-4-9-3-2-5(6)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUUNQQSIGKNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyoxan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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